![molecular formula C21H27N3O2 B5503509 2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)

2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

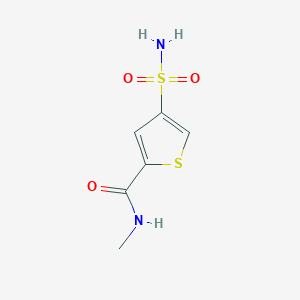

This compound is a nitrogenous compound, part of a class of compounds with significant pharmacological interest, particularly in the context of central nervous system activities. It is related to various piperazinyl compounds studied for their chemical and physical properties.

Synthesis Analysis

- The synthesis of related N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl (hydroxyalkyl)-3,4-pyridinedicarboximides, which are structurally similar to the compound , has been described. These compounds were synthesized and showed depressive action on the central nervous system (Śladowska et al., 1996).

Molecular Structure Analysis

- A study on 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, which shares a similar molecular backbone, provided insights into the molecular structure. The compound's structure was confirmed through various spectroscopic methods and X-ray diffraction (Ban et al., 2023).

Chemical Reactions and Properties

- The compound's reactions could be related to those observed in piperazine derivatives, which have been studied extensively. For instance, Rhodium-Catalyzed reactions of N-(2-Pyridinyl)piperazines with CO and Ethylene show novel carbonylation at a C−H Bond in the Piperazine Ring (Ishii et al., 1997).

Physical Properties Analysis

- The physical properties, like crystal structure and hydrogen bonding of similar compounds, such as 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine, can provide insights into the physical characteristics of our compound of interest (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

- Chemical properties such as stability and reactivity can be inferred from studies on similar piperazine compounds. For example, a study on 4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo-[3,4-c]pyridine provides insights into the compound's degradation mechanism and stability (Muszalska et al., 2005).

Wissenschaftliche Forschungsanwendungen

Carbon Dioxide Capture

Piperazine, a component structurally related to the chemical compound , has been highlighted for its novel application in carbon dioxide (CO2) capture technology. Concentrated, aqueous piperazine solutions offer significant resistance to thermal degradation and oxidation, making them highly advantageous for absorption/stripping processes in CO2 capture. This resistance allows for the use of higher temperatures and pressures in the stripper, potentially leading to overall energy savings. Notably, piperazine solutions have demonstrated three to five times more resistance to oxidation compared to monoethanolamine solutions, a commonly used solvent in CO2 capture processes (Freeman, Davis, & Rochelle, 2010).

Analytical Chemistry

In analytical chemistry, high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methodologies have been developed for the determination or purity evaluation of piperazine derivatives. These methods involve UV spectrophotometric analysis and have been validated for selectivity, precision, accuracy, linearity, and stability, demonstrating the versatility of piperazine-related compounds in analytical applications (Muszalska, Śladowska, & Sabiniarz, 2005).

Platelet Aggregation Inhibition

Research on piperazine derivatives has also extended into the field of blood platelet aggregation inhibition. Compounds featuring a piperazine ring have been synthesized and evaluated for their capacity to inhibit ADP-induced aggregation of blood platelets, highlighting their potential therapeutic applications in conditions where platelet aggregation is a concern (Grisar et al., 1976).

Luminescence in Crystal Engineering

The structural and luminescent properties of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, including those with piperazine components, have been investigated. These studies provide insights into the potential applications of such compounds in crystal engineering, aiming to construct crystals with specific luminescent properties for various technological applications (Li et al., 2015).

Eigenschaften

IUPAC Name |

[3-(3-hydroxy-3-methylbutyl)phenyl]-(4-pyridin-3-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-21(2,26)9-8-17-5-3-6-18(15-17)20(25)24-13-11-23(12-14-24)19-7-4-10-22-16-19/h3-7,10,15-16,26H,8-9,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJVLFYYUTZRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CN=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5503446.png)

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)

![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5503531.png)

![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)